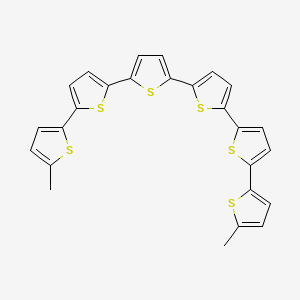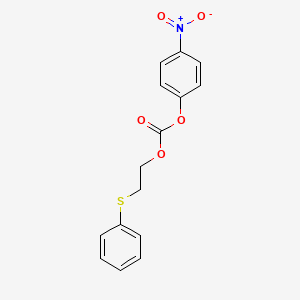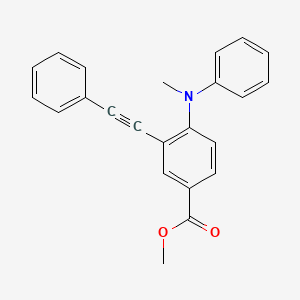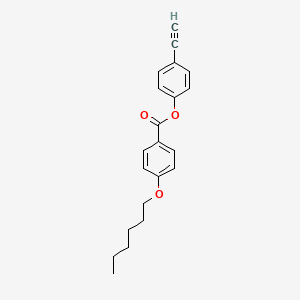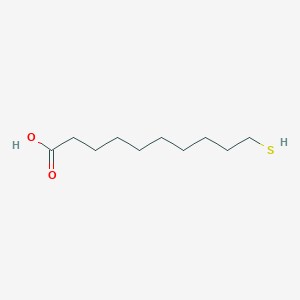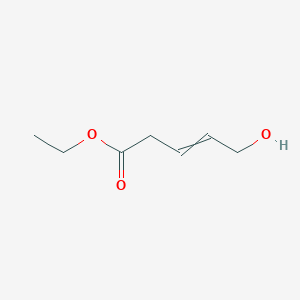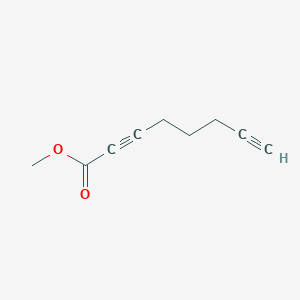![molecular formula C14H20N2O3 B12543262 tert-Butyl [4-(dimethylamino)benzoyl]carbamate CAS No. 652994-16-6](/img/structure/B12543262.png)
tert-Butyl [4-(dimethylamino)benzoyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl [4-(dimethylamino)benzoyl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group that can be easily removed under mild acidic conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [4-(dimethylamino)benzoyl]carbamate typically involves the reaction of 4-(dimethylamino)benzoic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction is carried out under aqueous conditions, and the product is isolated by extraction and purification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl [4-(dimethylamino)benzoyl]carbamate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzoyl group.
Reduction: Reduced forms of the carbamate.
Substitution: Substituted carbamate derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl [4-(dimethylamino)benzoyl]carbamate is used as a protecting group in peptide synthesis. It helps in the selective protection of amine groups, allowing for the sequential addition of amino acids .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems .
Medicine: The compound is investigated for its potential use in drug delivery systems. Its stability and ease of removal make it an ideal candidate for protecting active pharmaceutical ingredients during synthesis .
Industry: In the chemical industry, this compound is used in the synthesis of various fine chemicals and intermediates. It is also employed in the production of agrochemicals and polymers .
Mecanismo De Acción
The mechanism of action of tert-butyl [4-(dimethylamino)benzoyl]carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage protects the amine from unwanted reactions during synthesis. The tert-butyl group provides steric hindrance, enhancing the stability of the compound. Upon exposure to mild acidic conditions, the tert-butyl group is cleaved, releasing the free amine .
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- tert-Butyl benzyl(4-hydroxybutyl)carbamate
- tert-Butyl 2-(methylamino)ethylcarbamate
- tert-Butyl 3-(aminomethyl)phenylcarbamate
- tert-Butyl (3-(hydroxymethyl)-4-methylphenyl)carbamate
Comparison: tert-Butyl [4-(dimethylamino)benzoyl]carbamate is unique due to the presence of the dimethylamino group, which imparts additional reactivity and functionality. This makes it more versatile in synthetic applications compared to other similar compounds. The tert-butyl group provides steric protection, making it a stable and easily removable protecting group .
Propiedades
Número CAS |
652994-16-6 |
|---|---|
Fórmula molecular |
C14H20N2O3 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(dimethylamino)benzoyl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)15-12(17)10-6-8-11(9-7-10)16(4)5/h6-9H,1-5H3,(H,15,17,18) |
Clave InChI |
LIMQFBAWNPTUAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(=O)C1=CC=C(C=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


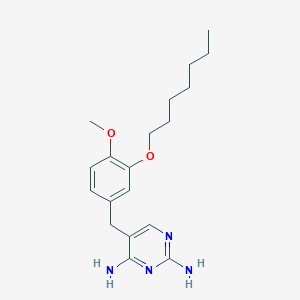
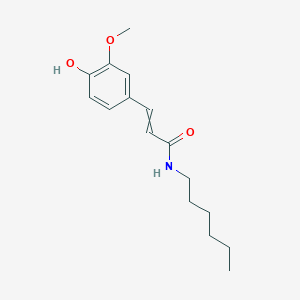
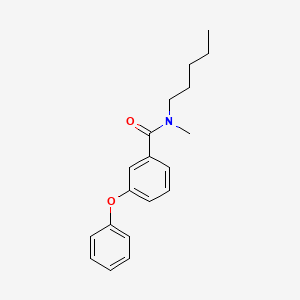
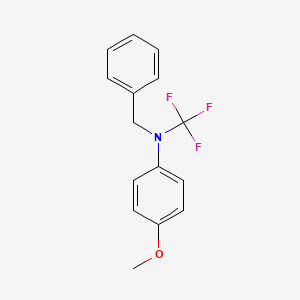
![Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)-](/img/structure/B12543198.png)
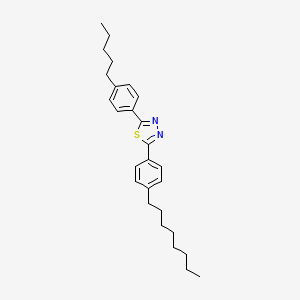
![2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)-](/img/structure/B12543218.png)
